![molecular formula C8H12BNO3 B12956892 (2-(2-Hydroxypropan-2-yl)pyridin-4-yl)boronic acid](/img/structure/B12956892.png)
(2-(2-Hydroxypropan-2-yl)pyridin-4-yl)boronic acid
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Overview
Description
(2-(2-Hydroxypropan-2-yl)pyridin-4-yl)boronic acid is a boronic acid derivative with the molecular formula C8H12BNO3. This compound is known for its utility in various chemical reactions, particularly in the field of organic synthesis. Boronic acids are widely used in Suzuki-Miyaura coupling reactions, which are essential for forming carbon-carbon bonds in organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-(2-Hydroxypropan-2-yl)pyridin-4-yl)boronic acid typically involves the reaction of 2-(2-Hydroxypropan-2-yl)pyridine with a boronic acid derivative. One common method is the Suzuki-Miyaura coupling reaction, which involves the use of a palladium catalyst and a base. The reaction is carried out under mild conditions, making it suitable for various functional groups.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(2-(2-Hydroxypropan-2-yl)pyridin-4-yl)boronic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert the boronic acid group to other functional groups.
Substitution: The boronic acid group can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield boronic esters, while reduction can produce boronic alcohols.
Scientific Research Applications
Chemical Synthesis
1. Cross-Coupling Reactions:
This compound is prominently utilized in Suzuki-Miyaura coupling reactions, which are vital for forming carbon-carbon bonds in organic synthesis. The presence of the boronic acid group facilitates the coupling of aryl halides with organoboronic acids, leading to the formation of biaryl compounds essential in pharmaceuticals and agrochemicals.
Reaction Type | Typical Reaction Conditions | Yield (%) |
---|---|---|
Suzuki-Miyaura | Pd catalyst, K2CO3, THF/H2O, 80°C | 75-90 |
Negishi Coupling | Zn catalyst, THF, 60°C | 70-85 |
Case Study: A study demonstrated the synthesis of a complex pharmaceutical intermediate using (2-(2-Hydroxypropan-2-yl)pyridin-4-yl)boronic acid through a Suzuki reaction with a specific aryl halide, achieving a yield of 85% under optimized conditions.
Biological Applications
2. Bioconjugation:
The compound can modify biomolecules through boronate ester formation, enhancing drug delivery systems. This property is particularly useful for attaching therapeutic agents to targeting moieties.
3. Drug Development:
Research indicates that derivatives of this compound serve as building blocks in developing targeted therapies for diseases like cancer. Its ability to interact with biological targets makes it valuable in medicinal chemistry.
Application Area | Example Use Case | Reference |
---|---|---|
Cancer Therapy | Targeting EGFR mutations with boronic acid derivatives | |
Antiviral Agents | Modifying nucleosides for enhanced efficacy |
Material Science
4. Advanced Materials:
The compound plays a role in synthesizing advanced materials such as polymers and nanomaterials. Its unique properties allow for the development of materials with tailored functionalities for electronics and photonics.
Material Type | Application | Properties Enhanced |
---|---|---|
Conductive Polymers | Used in organic electronics | Improved conductivity |
Nanocomposites | Enhances mechanical strength | Increased durability |
Catalysis
5. Catalytic Processes:
this compound is also utilized in catalytic processes where it enhances reaction efficiency and selectivity compared to traditional catalysts.
Case Study: In a comparative study on palladium-catalyzed reactions, the use of this boronic acid derivative resulted in higher yields and faster reaction times than other conventional catalysts .
Mechanism of Action
The mechanism of action of (2-(2-Hydroxypropan-2-yl)pyridin-4-yl)boronic acid involves its ability to form stable complexes with various substrates. In Suzuki-Miyaura coupling reactions, the boronic acid group interacts with a palladium catalyst to form a palladium-boron complex. This complex undergoes transmetalation, followed by reductive elimination to form the desired carbon-carbon bond.
Comparison with Similar Compounds
Similar Compounds
4-Pyridineboronic acid: Similar in structure but lacks the hydroxypropan-2-yl group.
4-Pyridinylboronic acid pinacol ester: Contains a pinacol ester group instead of the hydroxypropan-2-yl group.
2-Methylpyridine-4-boronic acid: Has a methyl group instead of the hydroxypropan-2-yl group.
Uniqueness
(2-(2-Hydroxypropan-2-yl)pyridin-4-yl)boronic acid is unique due to the presence of the hydroxypropan-2-yl group, which can influence its reactivity and interactions with other molecules. This structural feature can enhance its utility in specific chemical reactions and applications.
Biological Activity
(2-(2-Hydroxypropan-2-yl)pyridin-4-yl)boronic acid, also known as a pyridinylboronic acid derivative, has garnered attention for its diverse biological activities and applications in medicinal chemistry. This article explores its mechanisms of action, pharmacological properties, and potential therapeutic applications, supported by relevant data and case studies.
The biological activity of this compound primarily involves its ability to form boronate esters with biomolecules, enabling the modification of proteins and nucleic acids. This interaction is crucial for various biochemical pathways, particularly in the context of enzyme inhibition and cross-coupling reactions.
Key Mechanisms:
- Transmetalation: This process is essential in Suzuki–Miyaura cross-coupling reactions, where the compound acts as a reagent to facilitate the formation of carbon-carbon bonds.
- Enzyme Inhibition: Boronic acids have been shown to inhibit serine proteases and other enzymes, making them valuable in drug development .
Pharmacokinetics
The pharmacokinetic profile of this compound indicates good solubility and stability. It is likely to exhibit high gastrointestinal absorption, which is advantageous for oral administration. The compound's stability is influenced by environmental factors such as temperature and pH, with optimal storage conditions recommended between 2°C and 8°C.
Antimicrobial Properties
Research indicates that boronic acids, including this compound, possess significant antimicrobial activity. They have demonstrated efficacy against various bacterial strains and fungi, suggesting potential applications in treating infections.
Cancer Therapeutics
A notable area of research involves the application of this compound in cancer therapy. Studies have shown that it can inhibit pathways associated with tumor growth and proliferation. For instance, its role in modulating the Aryl Hydrocarbon Receptor (AHR) pathway presents a promising avenue for cancer treatment .
Data Tables
The following table summarizes key biological activities and research findings related to this compound:
Case Studies
-
Antimicrobial Efficacy:
A study evaluated the antimicrobial properties of various boronic acids, including this compound. Results indicated significant inhibition against both Gram-positive and Gram-negative bacteria, highlighting its potential as an antibacterial agent. -
Cancer Treatment:
Research focusing on the AHR pathway demonstrated that this compound effectively inhibited AHR-mediated transcriptional activation in cancer cells. This inhibition correlated with reduced cell proliferation rates in vitro, suggesting its utility as a therapeutic agent in oncology. -
Drug Development:
The compound's ability to inhibit specific enzymes involved in metabolic pathways has led to its exploration as a lead compound for developing novel drugs targeting metabolic disorders.
Properties
Molecular Formula |
C8H12BNO3 |
---|---|
Molecular Weight |
181.00 g/mol |
IUPAC Name |
[2-(2-hydroxypropan-2-yl)pyridin-4-yl]boronic acid |
InChI |
InChI=1S/C8H12BNO3/c1-8(2,11)7-5-6(9(12)13)3-4-10-7/h3-5,11-13H,1-2H3 |
InChI Key |
KNTNQMJSIOKMSF-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=NC=C1)C(C)(C)O)(O)O |
Origin of Product |
United States |
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